molecular formula C₂₅H₂₈D₄F₃N₃O₄ B1145259 Silodosin-d4 CAS No. 1426173-86-5

Silodosin-d4

Numéro de catalogue B1145259
Numéro CAS: 1426173-86-5
Poids moléculaire: 499.56
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Silodosin from precursor compounds involves multiple steps, including condensation, resolution, protection, hydrolysis, substitution, and deprotection processes. The overall yield of this synthesis is about 6.6% (Liang Huixin, 2015). Another approach for Silodosin synthesis employs CuI-catalysed C–C arylation, regioselective cyanation, and diastereoselective reductive amination (Francesco Calogero et al., 2015).

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia (BPH)

  • Scientific Field : Urology
  • Summary of Application : Silodosin is approved for the treatment of BPH and has been shown to be highly effective in improving not only Lower Urinary Tract Symptoms (LUTS) but also urodynamic parameter impairments secondary to BPH .
  • Methods of Application : Silodosin is administered orally, typically at a dosage of 8 mg once daily .
  • Results or Outcomes : Studies have shown that Silodosin is superior to placebo in improving the International Prostate Symptom Score (IPSS), quality of life (QoL) score, and peak urine maximum . It also showed a higher improvement in the bladder outlet obstruction index compared to other alpha1 adrenergic receptor antagonists .

Medical Expulsive Therapy for Distal Ureteral Stones

  • Scientific Field : Urology
  • Summary of Application : Silodosin has shown efficacy as medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively promote the passage of distal ureteral stones .

Treatment of Nocturia

  • Scientific Field : Urology
  • Summary of Application : Silodosin is used to treat the symptoms of benign prostatic hyperplasia (BPH) in adult men, which can include nighttime urination (nocturia) .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the frequency of nocturia .

Treatment of Lower Urinary Tract Symptoms (LUTS)

  • Scientific Field : Urology
  • Summary of Application : Silodosin is used to treat symptoms of benign prostatic hyperplasia (BPH), which can include Lower Urinary Tract Symptoms (LUTS) .
  • Methods of Application : The specific dosage and administration method would depend on the patient’s condition and the physician’s discretion .
  • Results or Outcomes : Clinical trials have shown that Silodosin can effectively reduce the symptoms of LUTS .

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

Propriétés

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.